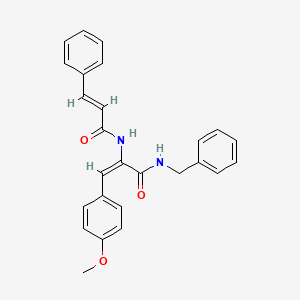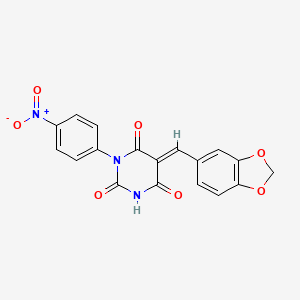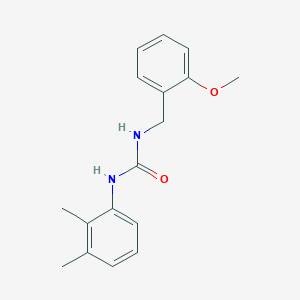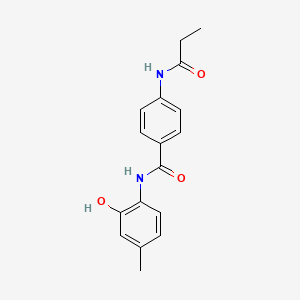![molecular formula C15H12ClF2N3O3 B5367901 2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent.
Mecanismo De Acción
2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide A exerts its anti-tumor activity by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and promotes cell proliferation and survival. This compound A also activates the caspase pathway, which leads to programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. In addition to its anti-tumor activity, this compound A has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide A is its potent anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, the limitations of this compound A include its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for the development of 2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide A as an anti-cancer agent. One possible direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies with other anti-cancer agents to enhance its anti-tumor activity. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anti-tumor activity of this compound A, which may lead to the identification of novel targets for cancer therapy.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide A involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoic acid with 2-nitroaniline in the presence of a coupling agent, followed by reduction with a reducing agent to form the final product. The synthesis of this compound A has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide A has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In vitro studies have shown that this compound A induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In vivo studies have also demonstrated the anti-tumor activity of this compound A in xenograft mouse models.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O3/c16-10-8-12(18)11(17)7-9(10)15(22)20-6-5-19-13-3-1-2-4-14(13)21(23)24/h1-4,7-8,19H,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPHJDEGGSBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC(=O)C2=CC(=C(C=C2Cl)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)


![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)

![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5367898.png)